molecular formula C19H15N B084643 10-Phenyl-9H-acridine CAS No. 10336-24-0

10-Phenyl-9H-acridine

Cat. No.: B084643
CAS No.: 10336-24-0
M. Wt: 257.3 g/mol
InChI Key: OJKQAHDVVFZGLX-UHFFFAOYSA-N
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Description

10-Phenyl-9H-acridine is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry. The structure of this compound consists of a phenyl group attached to the 10th position of the dihydroacridine core, which imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenyl-9H-acridine typically involves the reaction of acridine derivatives with phenyl-containing reagents. One common method includes the use of 9,10-dihydroacridine as a starting material, which is then reacted with phenyl halides under basic conditions to introduce the phenyl group at the 10th position . The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate, under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Uniqueness: 10-Phenyl-9H-acridine is unique due to its combination of a phenyl group and the dihydroacridine core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and DSSCs, where efficient light emission and energy transfer are crucial .

Properties

CAS No.

10336-24-0

Molecular Formula

C19H15N

Molecular Weight

257.3 g/mol

IUPAC Name

10-phenyl-9H-acridine

InChI

InChI=1S/C19H15N/c1-2-10-17(11-3-1)20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-13H,14H2

InChI Key

OJKQAHDVVFZGLX-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4

Canonical SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4

Synonyms

9,10-Dihydro-10-phenylacridine

Origin of Product

United States

Synthesis routes and methods

Procedure details

18.12 g of acridan (0.10 mol), 17.30 g of bromobenzene (0.11 mol), 14.40 g of sodium t-butoxide (0.15 mol), 1.12 g of Pd(OAc)2 (5 mmol), and 0.81 g of tri-t-butylphosphine (4 mmol) were taken up in 100 mL of dry toluene and this reaction mixture was allowed to stir under inert atmosphere. The exothermic reaction heated to reflux, then cooled to room temperature and was allowed to stir for 1 h. TLC analysis showed the reaction had gone to completion, so the reaction mixture was passed through a short plug of silica gel, which was subsequently washed with 1 L of CH2Cl2. The filtrate was concentrated to dryness and purified by column chromatography to afford 25.21 g of the N-phenylacridan (98.0%).
Quantity
18.12 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
1.12 g
Type
catalyst
Reaction Step Five
Quantity
0.81 g
Type
catalyst
Reaction Step Six
Yield
98%

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